molecular formula C10H19NO3 B1492003 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid CAS No. 1862305-63-2

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Cat. No. B1492003
CAS RN: 1862305-63-2
M. Wt: 201.26 g/mol
InChI Key: XXHRPWBFUPKIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, also known as E-3-PPA, is a synthetic derivative of pyrrolidinone, an organic compound that is used in a variety of applications in the pharmaceutical and chemical industries. It is a white crystalline solid with a melting point of 135-137°C and is soluble in both water and methanol. E-3-PPA has been used as a synthetic intermediate in a number of different syntheses, including the synthesis of drugs and other pharmaceuticals. In addition, E-3-PPA has been studied for its potential use in medical research, as it has been found to have a number of interesting biochemical and physiological effects.

Scientific Research Applications

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid has been studied in a number of different scientific research applications. It has been found to have potential applications as a drug delivery system, as it can be used to target specific cells and tissues in the body. In addition, this compound has been studied for its potential to modulate the activity of certain enzymes and receptors, as well as its ability to act as an inhibitor of certain metabolic pathways.

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with pyrrolidine derivatives can lead to a range of therapeutic effects .

Mode of Action

It is known that compounds containing the pyrrolidine nucleus can interact with their targets in a way that leads to changes in the function of these targets . This interaction can result in a variety of biological activities, depending on the specific targets involved .

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the physicochemical parameters of compounds containing a pyrrolidine ring can be modified to obtain the best adme/tox results for drug candidates . These properties can significantly impact the bioavailability of the compound .

Result of Action

It is known that compounds containing the pyrrolidine nucleus can have a broad spectrum of biological activities . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved .

Action Environment

It is known that the action of compounds containing a pyrrolidine ring can be influenced by various environmental factors . These factors can include the physiological environment within the body, as well as external environmental conditions .

Advantages and Limitations for Lab Experiments

The use of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid in laboratory experiments has several advantages. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it can be used to target specific cells and tissues in the body, making it useful for drug delivery applications. However, there are also some limitations to its use in laboratory experiments. It is not as soluble in water as some other compounds, and it is not as stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for research into the use of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid. These include further research into its potential use as a drug delivery system, as well as further research into its ability to modulate the activity of certain enzymes and receptors. In addition, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in medical research. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its synthesis.

properties

IUPAC Name

2-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-7-9-4-5-11(6-9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHRPWBFUPKIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 3
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 4
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 6
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.